2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the thiadiazole family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process . Industrial production methods may involve optimization of these steps to increase yield and purity, often using high-throughput techniques and advanced purification methods .
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach .
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can be compared to other thiadiazole derivatives, such as:
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: This compound is used as an intermediate in the synthesis of cephalosporin antibiotics.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its role in glutamine metabolism intervention for cancer treatment.
The uniqueness of this compound lies in its specific urease inhibitory activity, which is not commonly found in other thiadiazole derivatives .
Properties
Molecular Formula |
C12H14N4O2S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c1-2-18-9-6-4-3-5-8(9)14-10(17)7-19-12-16-15-11(13)20-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17) |
InChI Key |
RYWPJEJAHRHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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